molecular formula C7H3F4NO4 B13425331 3-fluoro-6-nitro-2-(trifluoromethoxy)phenol

3-fluoro-6-nitro-2-(trifluoromethoxy)phenol

Cat. No.: B13425331
M. Wt: 241.10 g/mol
InChI Key: VGEIYKCLIHCXKP-UHFFFAOYSA-N
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Description

3-Fluoro-6-nitro-2-(trifluoromethoxy)phenol is an organic compound characterized by the presence of fluorine, nitro, and trifluoromethoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-6-nitro-2-(trifluoromethoxy)phenol typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 3-fluoro-2-(trifluoromethoxy)phenol using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-nitro-2-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-fluoro-6-amino-2-(trifluoromethoxy)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-6-nitro-2-(trifluoromethoxy)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-6-nitro-2-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenol group can participate in hydrogen bonding and other interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(trifluoromethoxy)phenol
  • 3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline
  • 2-(Trifluoromethoxy)phenol

Uniqueness

3-Fluoro-6-nitro-2-(trifluoromethoxy)phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and trifluoromethoxy groups on the phenol ring makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H3F4NO4

Molecular Weight

241.10 g/mol

IUPAC Name

3-fluoro-6-nitro-2-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H3F4NO4/c8-3-1-2-4(12(14)15)5(13)6(3)16-7(9,10)11/h1-2,13H

InChI Key

VGEIYKCLIHCXKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)OC(F)(F)F)F

Origin of Product

United States

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